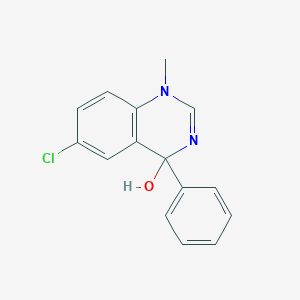
6-Chloro-1-methyl-4-phenylquinazolin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-1-methyl-4-phenylquinazolin-4-ol, also known as this compound, is a useful research compound. Its molecular formula is C15H13ClN2O and its molecular weight is 272.73 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-Chloro-1-methyl-4-phenylquinazolin-4-ol is a quinazoline derivative with a molecular formula of C15H13ClN2O and a molecular weight of 272.73 g/mol. This compound has garnered attention in pharmacological research due to its diverse biological activities. The following sections detail its synthesis, biological properties, mechanisms of action, and relevant case studies.
Synthesis
The synthesis of quinazoline derivatives, including this compound, can be achieved through various methods:
- Aza-reaction
- Microwave-assisted reaction
- Metal-mediated reaction
- Ultrasound-promoted reaction
- Phase-transfer catalysis reaction
These methods facilitate the introduction of functional groups that enhance biological activity.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism involves disruption of bacterial cell membranes and interference with metabolic pathways.
Anticancer Properties
This compound has been investigated for its potential anticancer effects. It induces apoptosis in cancer cells through the activation of caspases, leading to programmed cell death. This process is mediated by the intrinsic pathway involving mitochondrial dysfunction and cytochrome c release .
Neuroprotective Effects
Recent studies suggest that this compound may also exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases. The neuroprotective mechanism is attributed to the modulation of oxidative stress and inflammation within neuronal cells.
The biological activities of this compound can be attributed to several mechanisms:
- Apoptosis Induction : The compound activates caspases that lead to cellular apoptosis, particularly in cancer cells.
- Antimicrobial Action : It disrupts bacterial cell wall integrity and inhibits vital metabolic processes.
- Neuroprotection : Modulation of oxidative stress pathways helps protect neurons from damage.
Case Studies
Several studies have focused on the biological activity of this compound:
科学的研究の応用
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of quinazoline derivatives, including 6-chloro-1-methyl-4-phenylquinazolin-4-ol. The compound has demonstrated significant activity against various bacterial strains, particularly Gram-positive bacteria. Research indicates that substitutions on the phenyl ring can enhance antibacterial properties, with specific groups exhibiting stronger effects .
Table 1: Antimicrobial Activity of Quinazoline Derivatives
| Compound Name | Activity Against | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 16 |
| 6-Chloro derivatives (various) | E. coli | 32 |
| Hydroxy-substituted variants | C. albicans | 8 |
Anticancer Properties
The anticancer efficacy of this compound has been investigated in various studies. It has been shown to inhibit the epidermal growth factor receptor (EGFR), a key player in many cancers. Compounds with similar structures have exhibited promising results in inhibiting tumor cell growth and inducing apoptosis in cancer cells .
Case Study: EGFR Inhibition
In a study focusing on quinazoline derivatives, this compound was evaluated for its ability to inhibit EGFR autophosphorylation. The results indicated a significant reduction in cell viability in EGFR-overexpressing cancer cell lines, suggesting its potential as an anticancer agent .
Table 2: Anticancer Activity of Quinazoline Derivatives
| Compound Name | Cancer Type | IC50 (µM) |
|---|---|---|
| This compound | A549 lung carcinoma | 0.5 |
| 4-Aminoquinazoline derivatives | Breast cancer | 0.3 |
| Other quinazoline variants | Colon cancer | 0.7 |
Analgesic and Anti-inflammatory Effects
Studies have also reported the analgesic and anti-inflammatory properties of quinazoline derivatives. Modifications at various positions on the quinazoline ring can enhance these effects. For example, compounds with electron-withdrawing groups at specific positions showed improved anti-inflammatory activity compared to standard drugs like indomethacin .
Table 3: Analgesic Activity of Quinazoline Derivatives
| Compound Name | Analgesic Activity (%) | Dose (mg/kg) |
|---|---|---|
| This compound | 73 ± 1.49 | 20 |
| Thiourea-substituted variants | 67 ± 1.18 | 20 |
| Standard diclofenac | 62 ± 1.49 | 20 |
特性
IUPAC Name |
6-chloro-1-methyl-4-phenylquinazolin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClN2O/c1-18-10-17-15(19,11-5-3-2-4-6-11)13-9-12(16)7-8-14(13)18/h2-10,19H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSBLLGPLUMFHQN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC(C2=C1C=CC(=C2)Cl)(C3=CC=CC=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













